2-Bromo-5-phenyl-1H-imidazole: Structural Dynamics, Reactivity, and Applications in Advanced Organic Synthesis
2-Bromo-5-phenyl-1H-imidazole: Structural Dynamics, Reactivity, and Applications in Advanced Organic Synthesis
Executive Summary
2-Bromo-5-phenyl-1H-imidazole (interchangeably referred to as 2-bromo-4-phenyl-1H-imidazole due to annular tautomerism) is a highly versatile heterocyclic building block. Characterized by an electron-deficient imidazole core and a reactive C2-halogen bond, this compound serves as a critical scaffold in medicinal chemistry, materials science, and polymer engineering. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and mechanistic reactivity, culminating in field-proven, self-validating protocols for transition-metal-catalyzed cross-coupling.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 2-bromo-5-phenyl-1H-imidazole in synthetic workflows, one must first understand its baseline physical parameters and structural behavior in solution.
Quantitative Data Summary
The following table outlines the core physicochemical properties and mass spectrometry predictive data for the compound[1],[2]:
| Property | Value | Analytical Significance |
| Molecular Formula | C₉H₇BrN₂ | Baseline for stoichiometric calculations. |
| Monoisotopic Mass | 221.97926 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |
| CAS Registry Number | 959007-51-3 | Primary identifier for procurement and safety tracking[3]. |
| Predicted XlogP | 2.7 | Indicates moderate lipophilicity, relevant for chromatographic separation[1]. |
| Predicted CCS [M+H]⁺ | 138.7 Ų | Collision Cross Section; useful for ion mobility spectrometry (IMS)[1]. |
Annular Tautomerism: The 4-Phenyl vs. 5-Phenyl Paradigm
A defining feature of 1H-imidazoles is the rapid intermolecular and intramolecular exchange of the N-H proton between the N1 and N3 positions. Consequently, 2-bromo-5-phenyl-1H-imidazole exists in a dynamic equilibrium with 2-bromo-4-phenyl-1H-imidazole.
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Causality in Synthesis: In a solution state, these tautomers are chemically indistinguishable. It is only upon N-alkylation or N-arylation (e.g., protection with a SEM group or methylation) that the equilibrium is broken, locking the compound into distinct, separable regioisomers[4]. Researchers must account for this when designing functionalization sequences, often performing N-protection prior to C2 cross-coupling if regiocontrol of the imidazole nitrogen is required.
Mechanistic Reactivity: The C2-Halogen Bond
The imidazole ring is a π-electron-rich heterocycle; however, the C2 position—flanked by two electronegative nitrogen atoms—is uniquely electron-deficient. This local electrophilicity makes the C2-Br bond highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0).
This reactivity is primarily harnessed via the Suzuki-Miyaura cross-coupling reaction , allowing for the installation of diverse aryl, heteroaryl, or alkyl groups at the C2 position to generate complex diarylimidazoles[4],[5].
Pathway Visualization: Catalytic Cycle
The following diagram illustrates the mechanistic pathway of the Palladium-catalyzed Suzuki-Miyaura coupling specific to 2-bromo-5-phenyl-1H-imidazole.
Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for 2-bromoimidazoles.
Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure reproducibility and high yield, the following protocol is designed as a self-validating system. The choices of reagents and conditions are grounded in mechanistic causality[4],[6].
Reagents & Materials:
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Electrophile: 2-bromo-5-phenyl-1H-imidazole (1.0 equiv)
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Nucleophile: Arylboronic acid or pinacol ester (1.1 - 1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
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Base: K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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System Preparation & Degassing: In an oven-dried Schlenk flask, combine 2-bromo-5-phenyl-1H-imidazole, the arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.
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Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base/boronic acid (water).
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Action: Sparge the mixture with ultra-pure Argon for 15 minutes. Why? Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which prematurely terminates the catalytic cycle and forms palladium black.
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Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ in one single charge under a positive stream of Argon.
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Causality: The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This steric bulk accelerates the final reductive elimination step (Node 4 in Figure 1), which is often the rate-limiting step for electron-rich heterocycles[6].
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Thermal Activation & Self-Validation: Seal the flask and heat to 90°C.
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Validation: Monitor the reaction via LC-MS rather than TLC. Why? Imidazoles streak heavily on standard silica TLC plates due to hydrogen bonding. LC-MS provides definitive validation by confirming the disappearance of the starting mass (m/z ~222) and the appearance of the coupled product mass.
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Workup: Upon completion (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate the 2-aryl-5-phenyl-1H-imidazole.
Advanced Optimization: Overcoming Protic Inhibition
A common challenge when cross-coupling unprotected 1H-imidazoles is catalyst inhibition. The acidic N-H proton can deprotonate under basic conditions, forming an anionic species that coordinates tightly to the Palladium center, stalling the reaction.
The Halide Salt Solution: Recent mechanistic studies have demonstrated that in homogeneous aprotic conditions using strong bases like potassium trimethylsilanolate (TMSOK), protic heterocycles like 2-bromoimidazole completely inhibit product formation[7].
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The Fix: The addition of halide salts (such as Tetrabutylammonium bromide, TBAB, or LiBr) dramatically alleviates this inhibition.
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Causality: Halide additives favor the formation of the active monomeric LnPd(Ar)(X) species over the inactive, hydroxide-bridged palladium dimers [LnPd(Ar)(μ–OH)]₂. This shifts the transmetalation step to a highly efficient boronate-dominated pathway, allowing for catalyst loadings as low as 0.1 mol% even with unprotected imidazoles[7],[8].
Applications in Drug Discovery & Materials Science
The 2-bromo-5-phenyl-1H-imidazole scaffold is not an end-product, but a critical vector for innovation across multiple disciplines:
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Pharmaceutical Development: The diarylimidazole motif is a privileged structure in medicinal chemistry. Derivatives synthesized from this building block are utilized as pan-Bromodomain and Extra Terminal (BET) inhibitors[4], Transient Receptor Potential A1 (TRPA1) antagonists[7], and modulators for the neurokinin-3 (NK-3) receptor targeting central nervous system disorders[5].
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Materials Science & Optoelectronics: Imidazole rings serve as excellent π-conjugated backbones. Through sequential cross-coupling of 2-bromoimidazoles, researchers construct advanced Donor-π-Acceptor (D-π-A) charge-transfer chromophores. These materials exhibit highly tunable polarizability and electronic-absorption spectra, essential for organic light-emitting diodes (OLEDs) and photovoltaic applications[9].
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Polymer Engineering: Interestingly, highly conjugated phenylimidazole derivatives are employed as scaling preventives in the industrial suspension polymerization of vinyl chloride. Coating polymerizer walls with these compounds prevents the accumulation of polymer scale, ensuring efficient industrial production[10],[11].
Safety & Storage Directives
To maintain the integrity of 2-bromo-5-phenyl-1H-imidazole, strict storage protocols must be adhered to:
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Environmental Sensitivity: The compound is sensitive to prolonged exposure to light and moisture, which can induce slow oxidation or hydrolysis of the C-Br bond[3].
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Storage: Store in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
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Handling: Handle inside a fume hood using standard PPE (nitrile gloves, safety goggles). While not acutely toxic, halogenated heterocycles can act as skin and respiratory irritants.
References
- [EvitaChem: Chemical Properties] evitachem.com.
- [2-bromo-5-phenyl-1H-imidazole — Chemical Substance Information - NextSDS] nextsds.com.
- [Process for production of vinyl chloride polymer - Patent 0172427] epo.org.
Sources
- 1. PubChemLite - 2-bromo-5-phenyl-1h-imidazole (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2005066137A1 - 2,5-diaryl-1h-imidazole-4-carboxamides as neurokinin-3 receptor modulators for the treatment of central nervous system and peripheral diseases - Google Patents [patents.google.com]
- 6. WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Imidazole as a parent π-conjugated backbone in charge-transfer chromophores [beilstein-journals.org]
- 10. Process for production of vinyl chloride polymer - Patent 0172427 [data.epo.org]
- 11. US4758639A - Process for production of vinyl polymer - Google Patents [patents.google.com]
